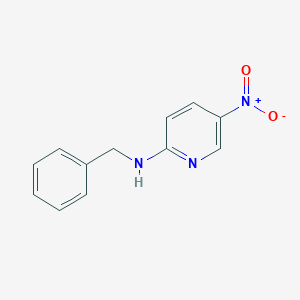

Benzyl-(5-nitro-pyridin-2-yl)-amine

Vue d'ensemble

Description

The compound N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide, which has a similar nitro-pyridin-2-yl group, can be obtained from the corresponding α-amido-α-amino-nitrone in a reaction with biphenyl-2,2’-diamine .

Synthesis Analysis

In a study on oxidative transformations of thiols, sulfides, and alcohols, 1,2-Bis(5-nitro-pyridin-2-yl)-disulfide and 5-nitro-pyridin-2-sulfonic acid were obtained by the oxidation of the thiol with a twofold excess of the oxidant in tetrahydrofuran or water .Molecular Structure Analysis

The amido-amidine core of N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide has distinctive geometrical parameters including: an outstandingly long Csp (2)-Csp (2) single bond of 1.5276 (13) Å and an amidine N-C-N angle of 130.55 (9)° .Chemical Reactions Analysis

The reaction of chlorine dioxide with sulfur- and oxygen-containing organic compounds has been investigated. The products of oxidation of organosulfur compounds are widely used in chemical industry and medicine .Applications De Recherche Scientifique

Chemistry and Properties of Related Compounds

Benzyl-(5-nitro-pyridin-2-yl)-amine is a compound that can be related to the broader chemical family of pyridine derivatives, which are known for their diverse chemical and biological activities. The chemistry and properties of pyridine derivatives, including those substituted with nitro groups and amines, have been extensively studied. These compounds demonstrate a wide range of applications, from serving as ligands in complex compounds to showing potential in biological and electrochemical activities (Boča, Jameson, & Linert, 2011). Their structural variability allows for the exploration of blind spots in chemical research, suggesting that analogues like this compound could be of interest for further investigation.

Photochromic Properties of Nitrobenzylpyridines

Nitrobenzylpyridines, closely related to this compound, exhibit photochromic properties, making them potential candidates for photon-based electronics. Their ability to undergo structural changes upon exposure to light could be utilized in developing light-responsive materials, offering insights into novel applications of similar nitro-substituted pyridine compounds (Naumov, 2006).

Applications in Corrosion Inhibition

Quinoline derivatives, which share a structural similarity with this compound, have been identified as effective anticorrosive agents. Their utility stems from their ability to form stable chelating complexes with metallic surfaces, suggesting that nitro-substituted pyridine compounds could also find applications in protecting metals from corrosion, especially in harsh industrial environments (Verma, Quraishi, & Ebenso, 2020).

Reductive Amination Processes

The broader family of nitro-substituted compounds, including this compound, plays a significant role in reductive amination processes. These processes are crucial in synthesizing primary, secondary, and tertiary amines, which are key functional groups in pharmaceuticals, agrochemicals, and material sciences. The use of hydrogen as a reducing agent in these reactions highlights the importance of nitro-substituted compounds in sustainable chemical synthesis (Irrgang & Kempe, 2020).

C-N Bond Forming Cross-Coupling Reactions

Nitro-substituted pyridines and their analogues are valuable in C-N bond-forming cross-coupling reactions, which are fundamental in organic synthesis, especially for creating complex molecules with potential pharmacological activities. These reactions often employ copper-mediated systems, indicating the potential utility of this compound in synthesizing novel organic compounds with enhanced biological activities (Kantam et al., 2013).

Propriétés

IUPAC Name |

N-benzyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOYSZDFYVXWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944229 | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21626-41-5 | |

| Record name | 21626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)